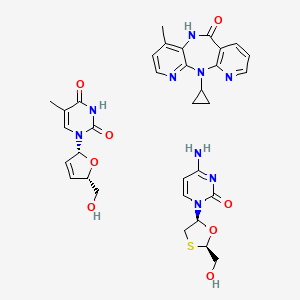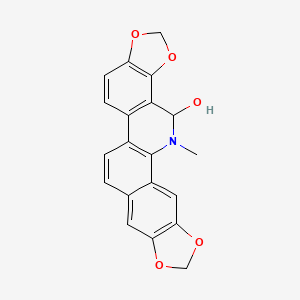
Sanguinarine pseudobase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanguinarine pseudobase is a natural product found in Sanguinaria canadensis, Lamprocapnos spectabilis, and other organisms with data available.
Scientific Research Applications
Structural Studies and Alkaloid Behavior
- NMR Spectroscopy of Benzophenanthridine Alkaloids : The pseudobase form of Sanguinarine, a 6-hydroxy-5,6-dihydro derivative, is identified as the primary product of alkalization in biological systems, contrasting with bimolecular aminoacetal structures in less polar media (Sečkářová et al., 2002).
Interaction with Enzymes and Amino Acids
- Na+/K+-ATPase Interaction : Sanguinarine's charged and neutral (pseudobase) forms interact with Na+/K+-ATPase in different enzyme conformations, indicating its potential influence on enzyme function (Janovská et al., 2010).
- Fluorescence Spectra Sensitivity to Environment : The fluorescence spectra of Sanguinarine's pseudobase form are sensitive to solvent properties, providing insights into its protein-binding mechanisms (Janovská et al., 2010).
Photophysical Properties
- Photooxidation and Quantum Yield : Sanguinarine pseudobase's photooxidation is significantly enhanced by rose bengal, highlighting its sensitivity to singlet molecular oxygen in alkaline conditions (Görner et al., 2011).
Biological and Therapeutic Applications
- Anti-inflammatory Properties : Sanguinarine demonstrates significant anti-inflammatory effects, inhibiting inflammatory mediators and MAPK activation, suggesting its potential in treating inflammatory diseases (Niu et al., 2012).
- Antimicrobial and Antibacterial Activity : Sanguinarine's structural derivatives show potent antibacterial activities against various bacteria, with the iminium bond playing a critical role (Miao et al., 2011).
- Suppression of Angiogenesis : Sanguinarine inhibits VEGF-induced angiogenesis, suggesting its utility in conditions where angiogenesis reduction is beneficial (Eun & Koh, 2004).
- Anticancer Properties : Its binding to DNA and RNA, photochemical changes, and nucleic acid interactions are considered critical for sanguinarine's anticancer activity (Kumar & Hazra, 2014).
properties
Product Name |
Sanguinarine pseudobase |
|---|---|
Molecular Formula |
C20H15NO5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-ol |
InChI |
InChI=1S/C20H15NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7,20,22H,8-9H2,1H3 |
InChI Key |
YZRQUTZNTDAYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)O |
synonyms |
8-hydroxydihydrosanguinarine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
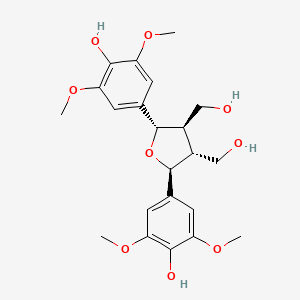
![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)


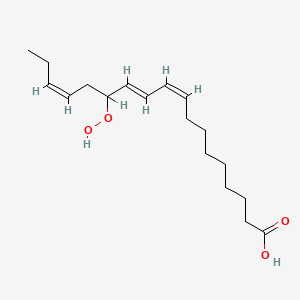

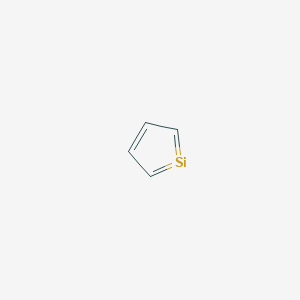

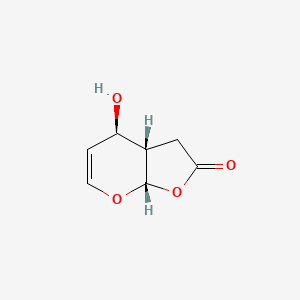
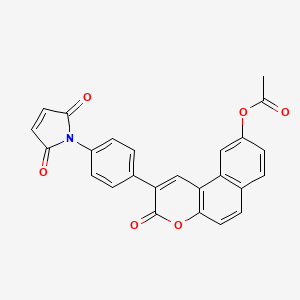

![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)
